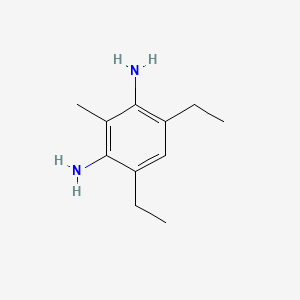
2,6-Diamino-3,5-diethyltoluene
Cat. No. B1197360
Key on ui cas rn:
2095-01-4
M. Wt: 178.27 g/mol
InChI Key: RQEOBXYYEPMCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05069857
Procedure details


a mixture of 65% of 1-methyl-3,5-diethyl-2,4-diaminobenzene and 35% of 1-methyl-3,5-diethyl-2,6-diaminobenzene.


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[C:5]([NH2:10])=[C:4]([CH2:11][CH3:12])[C:3]=1[NH2:13].[CH3:14][C:15]1[C:20]([NH2:21])=[C:19]([CH2:22][CH3:23])[CH:18]=[C:17]([CH2:24][CH3:25])[C:16]=1[NH2:26]>>[CH3:25][CH2:24][C:17]1[C:16]([NH2:26])=[C:15]([CH3:14])[C:20]([NH2:21])=[C:19]([CH2:22][CH3:23])[CH:18]=1.[CH3:9][CH2:8][C:6]1[CH:7]=[C:2]([CH3:1])[C:3]([NH2:13])=[C:4]([CH2:11][CH3:12])[C:5]=1[NH2:10] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=C(C(=C1)CC)N)CC)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=CC(=C1N)CC)CC)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CCC1=CC(=C(C(=C1N)C)N)CC.CCC1=C(C(=C(C(=C1)C)N)CC)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
